1-Amino-cyclobutanecarboxylic acid ethyl ester
Overview
Description
1-Amino-cyclobutanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C7H13NO2 . It is a main product of BOC Sciences and has a molecular weight of 143.18 . It is an NMDA receptor antagonist acting at the glycine site and acts as an agonist being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS .
Molecular Structure Analysis
The InChI key for this compound is SOJJLUOGEIHGRZ-UHFFFAOYSA-N . The SMILES string is CCOC(=O)C1(CCC1)N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 143.18 .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 1-Amino-cyclobutanecarboxylic acid ethyl ester is not available in the search results, it’s generally important to ensure adequate ventilation when handling the compound, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .
Properties
IUPAC Name |
ethyl 1-aminocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJLUOGEIHGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466432 | |
Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285570-26-5 | |
Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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